molecular formula C12H14BrNO B1527724 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] CAS No. 1202765-56-7

6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]

Cat. No.: B1527724
CAS No.: 1202765-56-7
M. Wt: 268.15 g/mol
InChI Key: HJBDQOZMIJOABX-UHFFFAOYSA-N
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Description

6-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a bromine atom and an indole moiety in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] typically involves the reaction of indole derivatives with brominating agents under controlled conditions. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid over-bromination.

Industrial Production Methods

While specific industrial production methods for 6-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] are not well-documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of de-brominated or hydrogenated products.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

6-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and indole moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one
  • 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride
  • 6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4’-oxane] hydrochloride

Uniqueness

6-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] is unique due to its specific spiro structure and the presence of both a bromine atom and an indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromospiro[1,2-dihydroindole-3,4'-oxane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-9-1-2-10-11(7-9)14-8-12(10)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBDQOZMIJOABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728962
Record name 6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202765-56-7
Record name 6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2-dihydrospiro[indole-3,4'-oxane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A heterogeneous mixture of 6-bromo-2′,3′,5′,6′-tetrahydrospiro[indoline-3,4′-pyran]-2-one (3.5 g, 12.4 mmol) in toluene (25 mL) was stirred at 80° C. To the heated mixture was added a solution of Red-Al (65% in toluene, 11.6 mL, 37.2 mmol) and the mixture was stirred at 80° C. for 50 min. After this time the mixture was cooled to 0° C. and quenched with a 2 N solution of aqueous NaOH (31 mL, 62 mmol). The mixture was extracted with EtOAc (2×100 mL). The combined extracts were washed with brine (3×100 mL), dried over Na2SO4, filtered, and evaporated in vacuo. The resulting residue was purified by column chromatography (0 to 100% gradient of DCM-MeOH—NH4OH (89:9:1) in DCM) to give 6-bromo-2′,3′,5′,6′-tetrahydrospiro[indoline-3,4′-pyran] as a yellow solid. Mass Spectrum (ESI) m/e 268 [(M+1) (79Br)] and 270 [(M+1) (81Br)].
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
31 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]
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6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]
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6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]
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6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]
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6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]
Reactant of Route 6
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